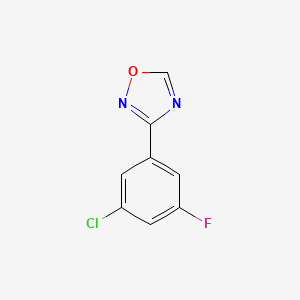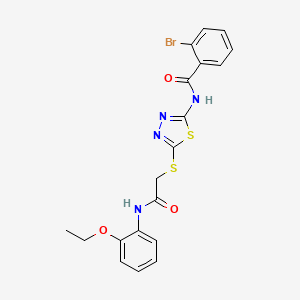![molecular formula C22H18N6O7 B12459143 6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an appropriate aldehyde under solvent-free conditions. This reaction is often catalyzed by a base such as triethylamine or by using a heterogeneous catalyst like nano-eggshell/Ti(IV) .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- **6-amino-4-(4-chlorophenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- **6-amino-4-(4-hydroxyphenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the 2,4-dinitrophenoxy and ethoxy groups, which confer distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of 6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H18N6O7 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC名 |
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18N6O7/c1-3-33-18-8-12(20-14(10-23)21(24)35-22-19(20)11(2)25-26-22)4-6-17(18)34-16-7-5-13(27(29)30)9-15(16)28(31)32/h4-9,20H,3,24H2,1-2H3,(H,25,26) |
InChIキー |
UUUGKDLVYBHCQS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12459063.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}propanamide](/img/structure/B12459065.png)
![2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12459069.png)

![5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12459118.png)


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)

![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459155.png)
![4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12459161.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12459164.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
